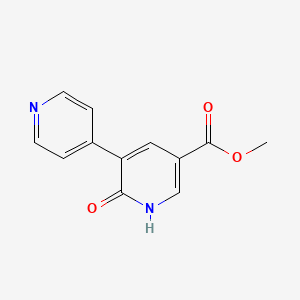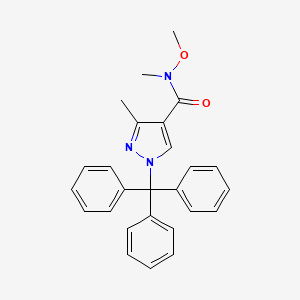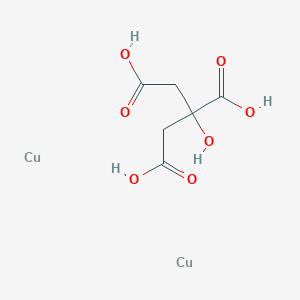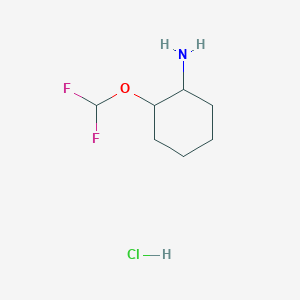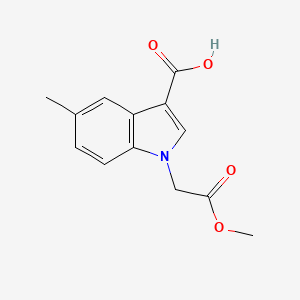![molecular formula C22H18Cl2O3 B13887541 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal is an organic compound characterized by its complex structure, which includes dichlorophenyl, methoxyphenyl, and phenoxypropanal groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: Another herbicide with similar structural features.
Uniqueness
3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18Cl2O3 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal |
InChI |
InChI=1S/C22H18Cl2O3/c23-20-11-6-16(14-21(20)24)15-26-18-9-7-17(8-10-18)22(12-13-25)27-19-4-2-1-3-5-19/h1-11,13-14,22H,12,15H2 |
InChI Key |
BVFWEZOPPSKXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(CC=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
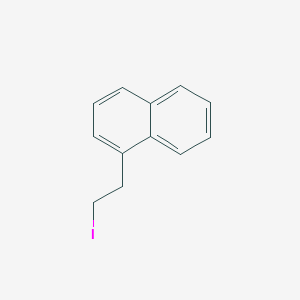
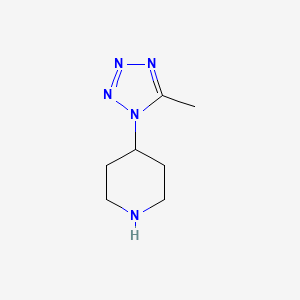
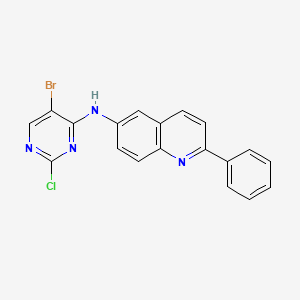
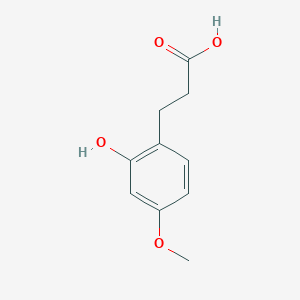
![Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B13887490.png)
